molecular formula C11H9ClN2O B2511099 1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde CAS No. 1207092-48-5

1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde

Cat. No. B2511099
CAS RN: 1207092-48-5
M. Wt: 220.66
InChI Key: VXGRWTCBSXEFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde" is a derivative of imidazole, which is a significant heterocyclic moiety found in many biologically active molecules. Imidazole derivatives, such as the one , are often used as building blocks in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multiple steps and reagents. For instance, similar compounds like 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, which is a common method for formylating compounds to produce aldehydes . In another study, 4-methyl-1H-imidazole-5-carbaldehyde was used as a starting material and underwent derivatization at the N-1 position of the imidazole ring with different alkyl groups, leading to various imidazole derivatives .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be confirmed using techniques such as elemental analysis, 1H-NMR, and 13C-NMR. X-ray crystallography is also a powerful tool to determine the crystal structure, as seen in the study of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which revealed the coplanarity of the aldehydic fragment with the adjacent pyrazole ring .

Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions. For example, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde was used to synthesize tricyclic heterocycles by substituting the chlorine atom with an unsaturated thiolate or alkoxide, followed by conversion of the aldehyde function into a 1,3-dipole, which then underwent intramolecular 1,3-dipolar cycloaddition reactions . This demonstrates the versatility of imidazole derivatives in constructing complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be studied through various spectroscopic and computational methods. For instance, the infrared spectrum, structural and optical properties, and molecular docking studies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated to determine the stability of the molecule and its potential for nonlinear optics and phosphodiesterase inhibitory activity . Similarly, the reactivity of the carbaldehyde group in 5-imidazole-carbaldehyde derivatives can be exploited for further chemical transformations .

Scientific Research Applications

Crystallography and Molecular Structure

The crystal structures of various imidazole derivatives have been extensively studied, providing insights into their molecular geometry and interactions. For instance, the crystal structure analysis of 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde (BCIC) and 2-n-Butyl-4-chloro-1 [(2'-cyanobiphenyl-4-yl)methyl]-5-hydroxymethyl imidazole (BCCI) revealed planar imidazole rings and specific orientations of substituent groups, highlighting the importance of such derivatives in understanding molecular conformations and potential interactions in larger molecular assemblies. These structures are stabilized by hydrogen bonds and van der Waals forces, indicating the potential for these compounds to participate in complex molecular frameworks (Ambalavanan et al., 2003).

Synthesis and Characterization

Imidazole derivatives, including those structurally related to 1-(4-Methylphenyl)-4-chloro-1H-imidazole-5-carbaldehyde, have been synthesized and characterized to explore their potential applications in medicinal chemistry and materials science. For example, the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents showcases the versatility of imidazole-related compounds in contributing to novel therapeutic agents. The compounds displayed a broad spectrum of antimicrobial activities, underscoring the significance of structural variations in imidazole derivatives for biological applications (Bhat et al., 2016).

Another study focused on the synthesis of new 4-Methyl-5-Imidazole Carbaldehyde Derivatives, starting from 4-methyl-1H-imidazole-5-carbaldehyde. This work not only expanded the chemical space of imidazole derivatives but also provided a foundation for the development of further biologically active compounds based on these core structures (Orhan et al., 2019).

properties

IUPAC Name

5-chloro-3-(4-methylphenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)14-7-13-11(12)10(14)6-15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGRWTCBSXEFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.